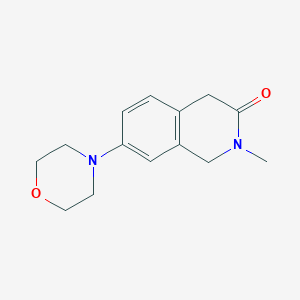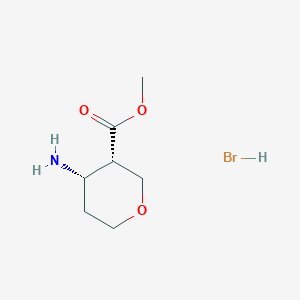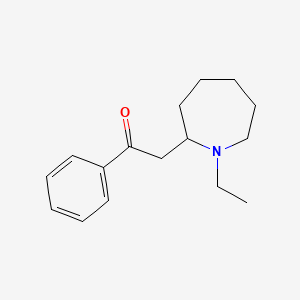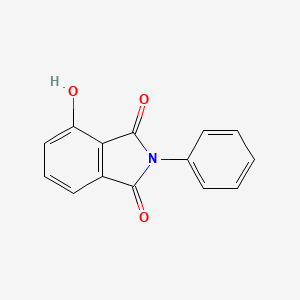
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is an organic compound with the molecular formula C₈H₁₁Cl₃N₂ It is a derivative of cyclopropanamine, where a 5-chloropyridin-2-yl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of 5-chloropyridine with cyclopropanamine under specific conditions. One common method includes the use of tert-butanol and sodium tert-butoxide as reagents, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.
Chlorantraniliprole: Another compound with a chloropyridine moiety but different overall structure and applications.
Uniqueness
1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is unique due to its specific combination of a cyclopropane ring and a chloropyridine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H11Cl3N2 |
|---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9ClN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
InChI Key |
XGWAYKMDYXNZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Cl)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




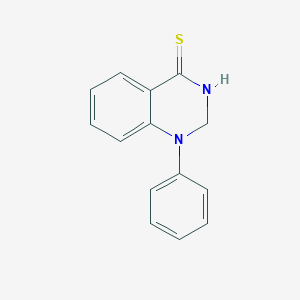
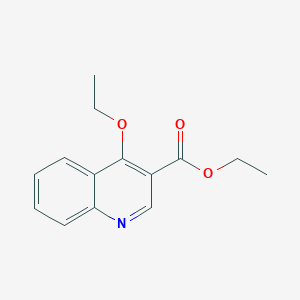


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
